4-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-13-3-7-15(8-4-13)23-19(17-11-26-12-18(17)22-23)21-20(24)14-5-9-16(25-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRVNLNWFQWNLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between a thioamide and a hydrazine derivative can yield the thienopyrazole core.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Benzamide Moiety: The final step involves the coupling of the thienopyrazole core with a benzoyl chloride derivative to form the benzamide moiety. This reaction is typically carried out in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thienopyrazole derivatives.
Substitution: Formation of substituted thienopyrazole derivatives with various functional groups.
Scientific Research Applications
4-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Substituent Effects on the Benzamide Ring
The benzamide ring’s substituents significantly influence electronic properties and bioactivity. Key comparisons include:
*Calculated based on molecular formulas.
Key Observations :
Modifications to the Thienopyrazole Core
Variations in the thienopyrazole scaffold alter conformational flexibility and hydrogen-bonding capacity:
Key Observations :
- Bis(oxidanylidene) modifications () increase polarity, which may enhance aqueous solubility but reduce membrane permeability .
Biological Activity
4-Methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a thienopyrazole derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound's structure includes a thieno[3,4-c]pyrazole core, a methoxy group, and a benzamide moiety. These functional groups contribute to its unique chemical properties and biological activities.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H19N3O2S |
| CAS Number | 392288-62-9 |
The mechanism of action of this compound involves interaction with specific molecular targets such as enzymes or receptors. This interaction modulates their activity, leading to various biological effects. The exact pathways remain under investigation but may involve inhibition of key signaling pathways relevant in cancer and microbial infections.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells by upregulating caspase pathways. For instance, a study demonstrated that the compound increased the expression levels of caspase-3 in SMMC7721 liver cancer cells, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against several bacterial strains. The mode of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Antiviral Activity
In addition to its antibacterial properties, there is emerging evidence supporting the antiviral potential of this compound. It has shown efficacy against certain viral strains in vitro, although detailed mechanisms are yet to be elucidated .
Case Studies
- Study on Anticancer Activity : A recent study focused on the effects of this compound on human lung cancer cells (A549). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 μM .
- Antimicrobial Efficacy : In another study evaluating its antimicrobial properties against E. coli and S. aureus, the compound demonstrated minimum inhibitory concentrations (MIC) of 32 µg/mL and 16 µg/mL respectively, indicating moderate antibacterial activity .
Comparison with Similar Compounds
The biological activities of this compound can be compared with other thienopyrazole derivatives:
Q & A
How can researchers optimize the synthetic yield of 4-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide?
Level: Advanced
Methodological Answer:
Optimization involves multi-step reaction adjustments:
- Catalyst Selection: Use palladium-based catalysts for coupling reactions to enhance regioselectivity (e.g., Suzuki-Miyaura coupling for aryl substitutions) .
- Solvent Systems: Polar aprotic solvents like DMF or DMSO improve solubility of intermediates, while controlled pH (via glacial acetic acid) stabilizes reactive groups .
- Temperature Control: Gradual heating (60–80°C) during cyclization steps minimizes side reactions .
- Purification Techniques: Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity. Yield improvements (15–20%) are achievable by optimizing stoichiometry of thieno[3,4-c]pyrazole precursors .
What analytical techniques are critical for confirming the structural integrity of this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy group at δ 3.8–4.0 ppm; thienopyrazole protons at δ 6.5–7.5 ppm) .
- IR Spectroscopy: Confirms functional groups (amide C=O stretch ~1650 cm⁻¹; aromatic C-H bends ~750 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 406.15) and fragmentation patterns .
- X-ray Crystallography: Resolves stereochemical ambiguities; SHELX software refines crystal packing and hydrogen-bonding networks .
How do structural modifications in the thieno[3,4-c]pyrazole core affect biological activity?
Level: Advanced
Methodological Answer:
- Substituent Effects: Introducing electron-withdrawing groups (e.g., -Br, -NO₂) at the 4-position enhances kinase inhibition (IC₅₀ values improve by 2–3-fold) by increasing electrophilicity of the pyrazole ring .
- Ring Saturation: Partial saturation (4,6-dihydro) improves metabolic stability compared to fully aromatic analogs, as shown in pharmacokinetic assays .
- Bioisosteric Replacement: Replacing the methoxy group with sulfonamide (e.g., -SO₂NMe₂) alters target selectivity, shifting activity from BTK to JAK2 inhibition .
- In Silico Modeling: Molecular docking (AutoDock Vina) predicts binding affinity changes; bulky substituents reduce steric clashes in kinase ATP pockets .
What methodologies are recommended for resolving contradictions in crystallographic data during structure determination?
Level: Advanced
Methodological Answer:
- Data Validation: Use CHECKCIF to flag outliers (e.g., R-factor discrepancies >5%) and reassess data collection parameters (e.g., crystal decay, twinning) .
- SHELX Refinement: Apply restraints for disordered regions (e.g., thienopyrazole ring) and incorporate solvent molecules with SQUEEZE to improve R₁ values .
- Alternative Phasing: If molecular replacement fails, employ experimental phasing (SAD/MAD) with selenomethionine-derivatized crystals .
- Cross-Validation: Compare with analogous structures (e.g., PubChem entries) to verify bond lengths/angles .
What are the best practices for designing in vitro assays to evaluate the kinase inhibitory activity of this compound?
Level: Advanced
Methodological Answer:
- Kinase Panel Selection: Use recombinant kinases (e.g., BTK, EGFR) at ATP concentrations near Km (10–100 µM) to assess competitive inhibition .
- Assay Conditions:
- Luminescence-Based: ADP-Glo™ Kinase Assay quantifies ATP consumption (Z’ factor >0.7 ensures robustness) .
- IC₅₀ Determination: Serial dilutions (0.1–100 µM) in 384-well plates; triplicate runs reduce variability .
- Counter-Screening: Test against off-target kinases (e.g., Src, Abl) to confirm selectivity.
- Data Normalization: Include staurosporine as a positive control and DMSO blanks for background correction .
How can researchers mitigate solubility challenges during biological testing of this compound?
Level: Basic
Methodological Answer:
- Co-Solvent Systems: Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility in aqueous buffers without cytotoxicity .
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance solubility; cleaved in vivo by esterases .
- Nanoformulation: Encapsulate in liposomes (70–100 nm size) or cyclodextrin complexes to improve bioavailability .
What computational tools are effective for predicting the ADMET profile of this compound?
Level: Advanced
Methodological Answer:
- ADMET Prediction: SwissADME estimates permeability (LogP ~3.2) and CYP450 inhibition risks .
- Toxicity Profiling: ProTox-II identifies hepatotoxicity alerts (e.g., mitochondrial dysfunction) based on structural fragments .
- Metabolic Stability: GLUE/GRID models predict Phase I oxidation sites (e.g., demethylation of the methoxy group) .
What strategies validate the compound’s mechanism of action in cellular models?
Level: Advanced
Methodological Answer:
- Gene Knockdown: siRNA-mediated silencing of target kinases (e.g., BTK) to confirm on-target effects; rescue experiments with constitutively active mutants .
- Phosphoproteomics: LC-MS/MS identifies downstream signaling changes (e.g., reduced PLCγ phosphorylation) .
- Cellular Thermal Shift Assay (CETSA): Quantifies target engagement by measuring thermal stabilization of kinases upon compound binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
